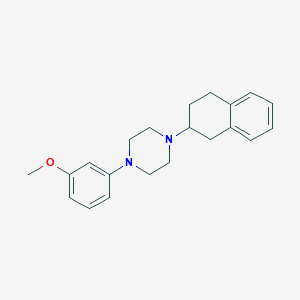
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a compound that has been extensively studied for its potential use in various scientific applications. MNTX is a piperazine derivative and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of pain management. This compound has been shown to exhibit potent analgesic effects and has been studied as a potential alternative to opioid-based pain management therapies.
In addition to its potential use in pain management, this compound has also been studied for its potential use in the treatment of other medical conditions. For example, this compound has been shown to exhibit antipsychotic effects and has been studied as a potential treatment for schizophrenia and other related disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is not fully understood. However, it is believed that this compound acts by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is its potency and specificity. This compound has been shown to exhibit potent and selective effects on various receptors, making it an ideal candidate for studying the physiological and biochemical effects of these receptors.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research could be to further elucidate the exact mechanism of action of this compound and its effects on various receptors in the brain and other tissues.
Another area of research could be to study the potential use of this compound in the treatment of other medical conditions, such as depression, anxiety, and neurodegenerative disorders.
Overall, this compound is a compound that has shown great promise in various scientific applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(3-methoxyphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-8-4-7-19(16-21)22-11-13-23(14-12-22)20-10-9-17-5-2-3-6-18(17)15-20/h2-8,16,20H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSBIJYYBPHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)